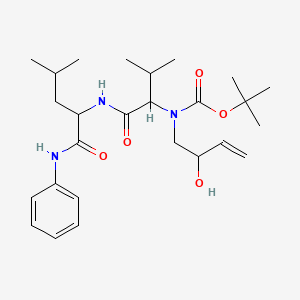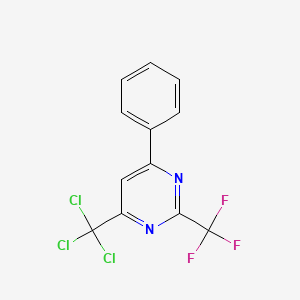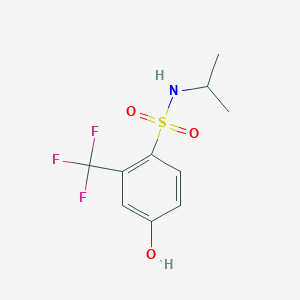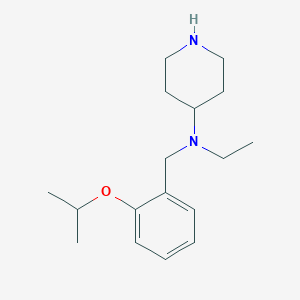
1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one is a heterocyclic organic compound that belongs to the imidazolidinone family This compound is characterized by its unique structure, which includes a five-membered ring containing nitrogen atoms and a methoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with 4,4-dimethyl-2-oxazolidinone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imidazolidinone oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxyethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which can lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Phenoxyethyl)-4,4-dimethylimidazolidin-2-one
- 1-(2-Methoxyethyl)-3,3-dimethylimidazolidin-2-one
- 1-(2-Methoxyethyl)-4,4-dimethyl-3,4-dihydroisoquinoline
Uniqueness: 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one is unique due to its specific structural features, such as the presence of the methoxyethyl group and the imidazolidinone ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H16N2O2 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-8(2)6-10(4-5-12-3)7(11)9-8/h4-6H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
DMONSEOCEWLPFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C(=O)N1)CCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
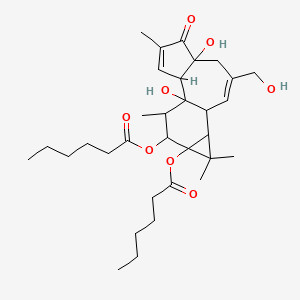
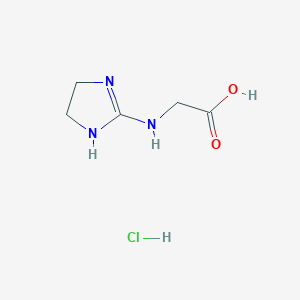
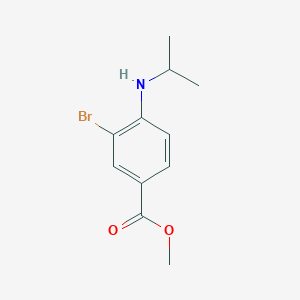
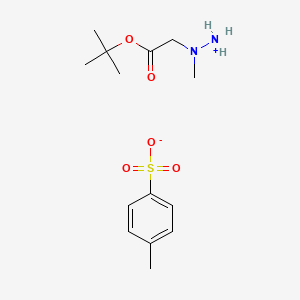

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)
